3'-Bromo-biphenyl-3-carboxylic acid ethyl ester
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Overview
Description
3’-Bromo-biphenyl-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H13BrO2. It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and an ethyl ester group is attached to the carboxylic acid at the 3 position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-biphenyl-3-carboxylic acid ethyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3’-Bromo-biphenyl-3-carboxylic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-biphenyl-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, with catalysts like palladium or copper.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
3’-Bromo-biphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-biphenyl-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-carboxylic acid ethyl ester: Lacks the bromine atom at the 3’ position.
3-Bromo-biphenyl: Lacks the carboxylic acid ethyl ester group.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups instead of one.
Uniqueness
3’-Bromo-biphenyl-3-carboxylic acid ethyl ester is unique due to the presence of both a bromine atom and an ethyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
736989-89-2 |
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Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)benzoate |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,2H2,1H3 |
InChI Key |
LCHYISNZCBQRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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